An In-depth Technical Guide to 5-Chloro-Thiazole Acetic Acid Derivatives and Related Compounds
An In-depth Technical Guide to 5-Chloro-Thiazole Acetic Acid Derivatives and Related Compounds
A Note to the Researcher: The precise compound "5-chloro-4-thiazoleacetic acid" is not readily found in major chemical databases with a specific CAS number. This suggests it may be a novel compound, a rarely synthesized intermediate, or a variation of a more common structure. This guide, therefore, provides a comprehensive overview of closely related and structurally similar thiazole derivatives for which significant technical data is available. We will explore their synthesis, properties, and applications, providing a strong comparative framework for researchers in drug development and chemical synthesis.
Identifying the Core Structure: Thiazole and its Derivatives
The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This aromatic ring system is a critical scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs due to its diverse biological activities, including antibacterial, antiviral, and antifungal properties.[1][2] The substitution pattern on the thiazole ring dictates its chemical properties and biological function. This guide will focus on chlorinated thiazole carboxylic acid and acetic acid derivatives.
Key Related Compounds and Their Identifiers
Due to the ambiguity of "5-chloro-4-thiazoleacetic acid," we will examine the following well-documented analogs. The subtle differences in the position of the chloro and acidic functional groups, as well as the presence of other substituents, significantly impact the molecule's characteristics.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-1,3-thiazole-4-carboxylic acid | 5198-87-8 | C4H2ClNO2S | 163.58 |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | 101012-12-8 | C4H2ClNO2S | 163.58 |
| 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid | 1500639-46-2 | C5H4ClNO2S | 177.6[3] |
| 4-Methyl-5-thiazoleacetic acid | 5255-33-4 | C6H7NO2S | 157.19 |
Physicochemical Properties and Safety
Understanding the physicochemical properties of these compounds is crucial for their handling, formulation, and role in biological systems.
Table of Physicochemical Properties:
| Compound Name | Physical Form | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | Solid | 164.8-165.0 | 370.2 at 760 mmHg | No data available |
| 5-Chloro-Thiazole | Liquid/Solid | 12 - 13[4] | 176 - 178[4] | Slightly soluble in water[4] |
| 4-Methyl-5-thiazoleacetic acid | Solid | No data available | No data available | Soluble in water and organic solvents[5] |
Safety and Handling:
As with all chlorinated organic compounds and acids, appropriate safety precautions are paramount.
-
General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[6] Avoid inhalation of dust or vapors and contact with skin and eyes.[6][7]
-
Hazard Statements: Many of these compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[4][8] Keep away from heat and oxidizing agents.[4]
Synthesis of Thiazole Derivatives
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic method, and numerous modern variations exist.
General Synthesis Workflow:
A common route to creating substituted thiazoles involves the reaction of a compound containing a keto group and a halogen with a thioamide.
Caption: Generalized workflow for the synthesis of thiazole derivatives.
Example Protocol: Synthesis of N-(2-aminothiazole) substituted aminobenzoate
This protocol illustrates a multi-step synthesis that culminates in a thiazole ring formation.[9]
-
Esterification: Substituted aminobenzoic acid is reacted with thionyl chloride and an alcohol (e.g., benzyl alcohol) to form the corresponding ester. The mixture is typically refluxed for several hours.[9]
-
Amide Formation: The prepared ester is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the chloroacetyl substituted amide.[9]
-
Thiazole Ring Formation: The chloroacetyl amide is refluxed with thiourea in a solvent such as DMF. The thiourea acts as the source of the sulfur and one of the nitrogen atoms in the thiazole ring, leading to the formation of the N-(2-aminothiazole) substituted aminobenzoate.[9]
Applications in Drug Development and Research
Thiazole-containing compounds are of significant interest to the pharmaceutical industry. Their ability to serve as a scaffold for a wide range of biological activities makes them a valuable starting point for drug discovery.
-
Anticancer Agents: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and shown to possess antiproliferative activity.[10] These compounds are being investigated for their potential in cancer chemotherapy.
-
Antimicrobial Properties: The thiazole nucleus is a key component of many antimicrobial agents. Novel derivatives are continuously being synthesized and tested against various bacterial and fungal strains.
-
Metabolic Studies: 4-Methyl-5-thiazoleacetic acid is a known metabolite of the drug chlormethiazole and has been studied to understand the metabolism and pharmacological properties of the parent compound.[5]
-
Agrochemicals: 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives have been developed for use as fungicides and anti-plant virus agents in agriculture.[11]
Logical Pathway for Thiazole in Drug Discovery:
Caption: The developmental pipeline for thiazole-based drug candidates.
Conclusion
While "5-chloro-4-thiazoleacetic acid" remains an elusive specific target, the family of chlorinated thiazole carboxylic and acetic acids represents a rich field of study for chemists and pharmacologists. The versatility of the thiazole ring, combined with the reactivity imparted by the chloro and acid functional groups, ensures that these compounds will continue to be explored as scaffolds for novel therapeutics and other advanced materials. Researchers are encouraged to use the information on the related compounds presented here as a foundation for their work, paying close attention to the specific substitution patterns and corresponding CAS numbers to ensure clarity and reproducibility in their research.
References
-
MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved February 24, 2026, from [Link]
-
5-Chloro-4-methyl-1,3-thiazol-2-amine - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
5-Chloro-1,2,4-thiadiazole | C2HClN2S | CID 548032 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxybenzylamino) - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]
-
Methyl 2-chloro-4-thiazolecarboxylate Synonyms - EPA. (2025, October 15). Retrieved February 24, 2026, from [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, August 10). Retrieved February 24, 2026, from [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). Retrieved February 24, 2026, from [Link]
- CN102816133B - 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof - Google Patents. (n.d.).
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (2022, November 27). Retrieved February 24, 2026, from [Link]
-
(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][12]thiadiazol-2-yl] derivatives as new antimicrobial agents - ResearchGate. (2021, April 17). Retrieved February 24, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs - OUCI. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents | International Journal of Sciences: Basic and Applied Research (IJSBAR). (2021, November 20). Retrieved February 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application and synthesis of thiazole ring in clinically approved drugs [ouci.dntb.gov.ua]
- 3. guidechem.com [guidechem.com]
- 4. 5-Chloro-Thiazole Supplier & Manufacturer in China | Properties, Uses, Safety Data & Best Price [chemheterocycles.com]
- 5. CAS 5255-33-4: 4-Methyl-5-thiazoleacetic acid | CymitQuimica [cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. ijcmas.com [ijcmas.com]
- 10. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102816133B - 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof - Google Patents [patents.google.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
